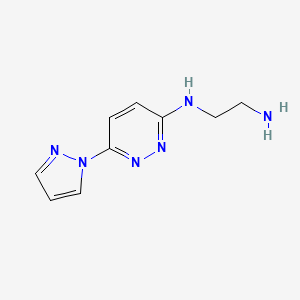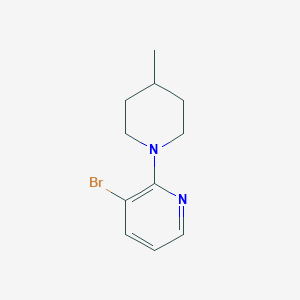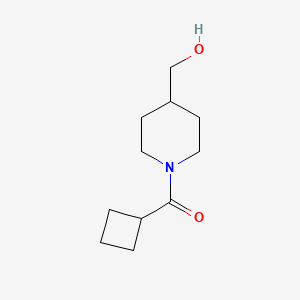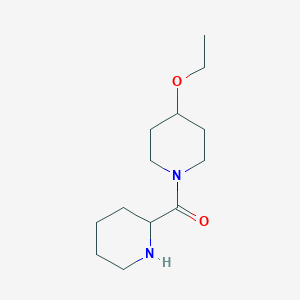
N1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(6-pyrazol-1-ylpyridazin-3-yl)ethane-1,2-diamine is a heterocyclic compound that features both pyrazole and pyridazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for N’-(6-pyrazol-1-ylpyridazin-3-yl)ethane-1,2-diamine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-(6-pyrazol-1-ylpyridazin-3-yl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
N’-(6-pyrazol-1-ylpyridazin-3-yl)ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N’-(6-pyrazol-1-ylpyridazin-3-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Ethylenediamine: A simple diamine with two amino groups, used as a building block in chemical synthesis.
1,2-Diaminopropane: Another diamine with a similar structure but with an additional carbon atom in the backbone.
Uniqueness
N’-(6-pyrazol-1-ylpyridazin-3-yl)ethane-1,2-diamine is unique due to the presence of both pyrazole and pyridazine rings, which confer specific chemical and biological properties. This structural complexity allows for a broader range of interactions with molecular targets, making it a versatile compound in scientific research and potential therapeutic applications.
Properties
CAS No. |
1706441-01-1 |
|---|---|
Molecular Formula |
C9H12N6 |
Molecular Weight |
204.23 g/mol |
IUPAC Name |
N'-(6-pyrazol-1-ylpyridazin-3-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H12N6/c10-4-6-11-8-2-3-9(14-13-8)15-7-1-5-12-15/h1-3,5,7H,4,6,10H2,(H,11,13) |
InChI Key |
KBBHQULGNHCCOG-UHFFFAOYSA-N |
SMILES |
C1=CN(N=C1)C2=NN=C(C=C2)NCCN |
Canonical SMILES |
C1=CN(N=C1)C2=NN=C(C=C2)NCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl({[1-(3-methylbutyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1488514.png)
![Ethyl 2-[(6-chloropyrimidin-4-yl)amino]acetate](/img/structure/B1488515.png)
![2-amino-1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethan-1-ol](/img/structure/B1488517.png)
![1-{[(Cyclopropylmethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B1488518.png)
![1-{[(3-Hydroxypropyl)amino]methyl}cyclohexan-1-ol](/img/structure/B1488520.png)



![1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B1488528.png)


![3-chloro-N-[2-(diethylamino)ethyl]pyrazin-2-amine](/img/structure/B1488534.png)
![4-Chloro-2-[(piperazin-1-yl)methyl]phenol](/img/structure/B1488535.png)

